molecular formula C22H33ClN6 B560122 BS-181 hydrochloride CAS No. 1397219-81-6

BS-181 hydrochloride

Cat. No. B560122
M. Wt: 417
InChI Key: NVIJWMOQODWNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BS-181 hydrochloride is a selective cyclin-dependent kinase inhibitor . It is a Cdk7 inhibitor that blocks the activity of Cdk-activating kinase with an IC 50 value of 21 nM . It inhibits Cdk2 at a concentration 35-fold higher than that of Cdk7 . BS-181 has been shown to inhibit the phosphorylation of Cdk7 substrates, to promote cell cycle arrest and apoptosis, to inhibit the growth of cancer cell lines in vitro, and to inhibit the growth of MCF-7 human xenografts in nude mice .


Molecular Structure Analysis

The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The InChi Code is InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3, (H,24,27);1H .


Chemical Reactions Analysis

BS-181 hydrochloride is a highly selective CDK7 inhibitor with IC50 of 21 nM, and > 40-fold selective for CDK7 than CDK1, 2, 4, 5, 6, or 9 .


Physical And Chemical Properties Analysis

The molecular formula of BS-181 hydrochloride is C22H32N6• HCl . The formula weight is 417.0 . It is a crystalline solid . The solubility in DMF is 5 mg/mL, in DMSO is 25 mg/mL, in Ethanol is 12 mg/mL, and in PBS (pH 7.2) is 10 mg/mL .

Scientific Research Applications

1. Field: Cancer Research BS-181 hydrochloride is a highly selective CDK7 inhibitor . CDK7 is a cyclin-dependent kinase that plays a crucial role in cell proliferation, apoptosis, and gene expression . Over-expression of CDK7 is a common feature in cancer, making it an attractive target for anti-cancer drug development .

2. Application BS-181 hydrochloride has been used in research to inhibit the activity of CDK7 . It has shown potential in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and colorectal cancer .

3. Methods of Application In vitro, BS-181 hydrochloride is applied directly to cancer cell lines to observe its effects . In vivo, it is administered intraperitoneally to mice bearing human xenografts .

4. Results In vitro, BS-181 hydrochloride has been shown to inhibit the phosphorylation of CDK7 substrates, promote cell cycle arrest, and induce apoptosis, thereby inhibiting the growth of cancer cell lines . In vivo, it has been shown to inhibit the growth of MCF-7 human xenografts in nude mice .

Safety And Hazards

BS-181 hydrochloride is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BS-181 hydrochloride

Citations

For This Compound
4
Citations
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org
X Wu - 2020 - ora.ox.ac.uk
In recent work from our group, we found that genetic or pharmacological inhibition of type 1 insulin-like growth factor receptor (IGF-1R) promotes accumulation of cells in S phase and …
Number of citations: 2 ora.ox.ac.uk
H Calderon - 2017 - ora.ox.ac.uk
Oncolytic viruses are characterised by their ability to selectively infect and kill tumour cells. Recently it has emerged that they can exert an additional anticancer mechanism stimulating …
Number of citations: 3 ora.ox.ac.uk
JGGPS Ferreira - 2017 - run.unl.pt
"The JAK/STAT3 pathway is involved in multiple biological phenomena, mostly related to stress or tissue damage, but also development and cancer. A rate-limiting step of the pathway …
Number of citations: 0 run.unl.pt

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